4-(4-Benzylpiperazin-1-yl)benzaldehyde
Overview
Description
4-(4-Benzylpiperazin-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reductive Amination and Synthesis of Benzylpiperazine : A study by Liu, Fitzgerald, & Mani (2012) described the preparation of a benzylpiperazine from the corresponding benzaldehyde and piperazine. This synthesis was notable for being protective group-free, safe, environmentally friendly, and scalable for large-scale production under flow hydrogenation conditions.
Synthesis of Tetrahydro-γ-Carbolines : Moshkin & Sosnovskikh (2014) investigated the reaction of benzaldehydes with non-stabilized azomethine ylides to form 5-aryloxazolidines, leading to the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines. This study is detailed in their paper.
Synthesis of Anticancer Drug Intermediates : Zhang, Cao, Xu, & Wang (2018) developed a method for synthesizing 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs. The synthesis involved acetal reaction, nucleophilic reaction, and hydrolysis reaction from commercially available terephthalaldehyde. More information can be found in their research.
Fluorescent Probes for Biological Molecules : Lin et al. (2008) designed a ratiometric fluorescent probe using 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde for detecting cysteine and homocysteine. The probe exhibited a large hypsochromic shift in emission, indicating potential for quantitative detection. Their findings are detailed in this publication.
Synthesis and Antimicrobial Activity of Benzylpiperazine Derivatives : Mandala et al. (2013) synthesized a series of benzylpiperazine derivatives and evaluated their antimicrobial activity. The structures were characterized by various spectroscopic methods, and in vitro antimicrobial screening showed significant activity. Details of this research are available in their study.
Electrochemical Polymerization and Activity : Lu et al. (2014) explored the electrochemical polymerization of pyrrole containing TEMPO side chain and its activity for benzyl alcohol oxidation. The polymerized electrode showed high electrocatalytic activity for the oxidation of benzyl alcohol to benzaldehyde. Their findings can be found in this paper.
Mechanism of Action
Mode of Action
The exact mode of action of 4-(4-Benzylpiperazin-1-yl)benzaldehyde is currently unknown due to the lack of specific studies . .
Result of Action
Similar compounds have been known to exert various biological effects, including antimicrobial activity . More research is needed to determine the specific effects of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-15-17-6-8-18(9-7-17)20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWZUVQRUPAVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370760 | |
Record name | 4-(4-benzylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166438-88-6 | |
Record name | 4-(4-benzylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.